molecular formula C28H28ClN3O3 B11392364 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11392364
M. Wt: 490.0 g/mol
InChI Key: HYTDJYGYJHIWCX-UHFFFAOYSA-N
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Description

4-{1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkyl halide.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the benzodiazole core with the pyrrolidinone ring and the chlorophenoxy group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and chlorophenoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.

    Substitution: The benzodiazole and chlorophenoxy groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Its unique structure allows for the exploration of its effects on various biological pathways.

    Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with central nervous system receptors, while the pyrrolidinone ring may enhance its binding affinity and specificity. The chlorophenoxy group can modulate the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)-2-pyrrolidinone
  • 2-(1-(3-(4-Chlorophenoxy)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

4-{1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-2-34-23-14-10-22(11-15-23)32-19-20(18-27(32)33)28-30-25-6-3-4-7-26(25)31(28)16-5-17-35-24-12-8-21(29)9-13-24/h3-4,6-15,20H,2,5,16-19H2,1H3

InChI Key

HYTDJYGYJHIWCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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